molecular formula C18H12F5N3O2S B1630190 Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 916766-92-2

Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B1630190
CAS No.: 916766-92-2
M. Wt: 429.4 g/mol
InChI Key: ACHDGBINGBLWHB-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidine core linked to a piperidine-4-carboxylate moiety with a pentafluorophenyl ester group. The pentafluorophenyl group introduces high electronegativity and lipophilicity, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F5N3O2S/c19-10-11(20)13(22)15(14(23)12(10)21)28-18(27)8-1-4-26(5-2-8)17-16-9(3-6-29-16)24-7-25-17/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHDGBINGBLWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640416
Record name Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-92-2
Record name Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Chlorothienopyrimidine

Thieno[3,2-d]pyrimidin-4-chloride serves as a key intermediate, enabling nucleophilic displacement by piperidine-4-carboxylic acid derivatives. Reaction conditions typically involve:

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.
  • Temperature : 80–100°C for 12–24 hours.

Yields range from 65% to 78%, contingent on the purity of the chlorothienopyrimidine precursor.

Cyclocondensation of Thiophene Derivatives

An alternative route involves cyclizing 3-aminothiophene-2-carboxamide with piperidine-4-carboxylic acid under acidic conditions (e.g., polyphosphoric acid at 120°C). This one-pot method circumvents the need for pre-synthesized chlorothienopyrimidine but requires stringent temperature control to avoid decomposition.

Esterification with Pentafluorophenol

The carboxylic acid intermediate undergoes esterification to yield the pentafluorophenyl ester. Three activation strategies are prevalent:

Carbodiimide-Mediated Coupling

Reagents :

  • Activating Agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
  • Additive : 1-Hydroxybenzotriazole (HOBt) to suppress racemization.
  • Solvent : Dichloromethane (DCM) or acetonitrile.

Procedure :

  • The carboxylic acid (1.0 equiv) is dissolved in anhydrous DCM.
  • DCC (1.2 equiv) and HOBt (1.1 equiv) are added under nitrogen.
  • After 30 minutes, pentafluorophenol (1.5 equiv) is introduced, and the reaction is stirred at room temperature for 12–18 hours.

Yield : 70–85%, with purity >95% by HPLC.

Mixed Carbonate Activation

Reagents :

  • Activating Agent : ClCO2Et (ethyl chloroformate).
  • Base : N-Methylmorpholine (NMM) in THF.

Procedure :

  • The carboxylic acid is treated with ClCO2Et and NMM at 0°C.
  • After 1 hour, pentafluorophenol is added, and the mixture is warmed to room temperature.

Yield : 60–75%, with faster reaction times (4–6 hours) but lower purity (88–92%).

Industrial-Scale Continuous Flow Synthesis

For large-scale production, microreactor technology enhances efficiency:

  • Residence Time : 5–10 minutes.
  • Temperature : 50°C.
  • Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B).

This method achieves 90% conversion with minimal waste, though enzyme stability remains a limitation.

Optimization and Analytical Validation

Reaction Parameter Optimization

Key variables influencing esterification efficiency include:

Parameter Optimal Range Impact on Yield
Solvent Polarity Low (e.g., DCM) Maximizes activation
Temperature 20–25°C Balances kinetics/stability
Equivalents PFP 1.5–2.0 Drives completion

Purity Assessment

Post-synthesis analysis employs:

  • HPLC : C18 column, methanol/water (70:30), 1.0 mL/min. Retention time: 8.2 minutes.
  • NMR : Characteristic signals at δ 4.3 ppm (piperidine CH2), δ 6.9–7.1 ppm (thienopyrimidine aromatic protons), and δ 8.2 ppm (pentafluorophenyl group).

Industrial Production Considerations

Cost-Benefit Analysis of Methods

Method Cost (USD/kg) Yield (%) Purity (%) Scalability
Carbodiimide 1200 85 95 Moderate
Mixed Carbonate 900 75 90 High
Continuous Flow 1500 90 97 High

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.

    Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized thieno[3,2-d]pyrimidine derivatives.

    Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.

    Hydrolysis: Carboxylic acid and pentafluorophenol.

Scientific Research Applications

Inhibition of Tyrosine Kinases

Recent studies have indicated that compounds related to thieno[3,2-d]pyrimidines exhibit dual inhibition of epidermal growth factor receptor (EGFR) and tubulin polymerization. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising results as dual inhibitors with significant antiproliferative activity against cancer cell lines. Specifically, one study highlighted a related compound that demonstrated an IC50 value of 30 nM against EGFR and 0.71 μM for tubulin assembly inhibition, suggesting that pentafluorophenyl derivatives may share similar mechanisms of action .

Anticancer Properties

The anticancer potential of pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is primarily attributed to its ability to interfere with critical signaling pathways involved in tumor growth and metastasis. Research indicates that compounds within this class can induce apoptosis in cancer cells through the modulation of EGFR signaling pathways .

Case Study 1: Dual Inhibitors in Cancer Therapy

A study published in Nature explored the efficacy of thieno[3,2-d]pyrimidine analogs as dual inhibitors targeting both EGFR and tubulin polymerization. The results demonstrated that these compounds could effectively reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various thieno[3,2-d]pyrimidine derivatives, including pentafluorophenyl analogs. This study revealed that modifications in the piperidine ring significantly influenced the biological activity and selectivity towards EGFR inhibition .

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thieno[3,2-d]pyrimidine core can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The position of the thiophene ring fusion (e.g., [3,2-d] vs. [2,3-d]) alters electronic properties and binding affinity. For example, thieno[3,2-d]pyrimidines are more commonly associated with PI3K inhibition , whereas thieno[2,3-d]pyrimidines may exhibit distinct target profiles .

Substituent Effects

  • However, this may reduce aqueous solubility, a common trade-off in fluorinated compounds.
  • Morpholine vs. Piperidine : Morpholine-containing analogs (e.g., PI-103) show improved solubility and target engagement due to morpholine’s hydrogen-bonding capacity .

Pharmacokinetics

  • The short half-life of 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol (<10 min) underscores the importance of substituent optimization. PI-103, with a pyrido extension, demonstrates how structural modifications enhance metabolic stability . Pentafluorophenyl derivatives may address this via fluorine-induced resistance to oxidative metabolism.

Research Findings and Implications

  • Lead Optimization: The evolution from early thienopyrimidines to PI-103 highlights the critical role of heterocycle expansion and solubilizing groups in improving drug-like properties .
  • Patent Trends: Recent patents (e.g., salts and crystalline forms of thienopyrimidine carboxamides) emphasize the importance of solid-state optimization for bioavailability .

Biological Activity

Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate (CAS 916766-92-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pentafluorophenyl group and a thieno[3,2-d]pyrimidin-4-yl moiety attached to a piperidine backbone. The molecular formula is C18H12F5N3O2SC_{18}H_{12}F_5N_3O_2S . Its unique structure contributes to its potential pharmacological applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, related piperidine derivatives have shown efficacy against HIV strains. In vitro assays demonstrated that these compounds possess significant anti-HIV activity, with effective concentrations (EC50) in the low micromolar range .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell viability assays against various cancer cell lines, including breast and colorectal cancer cells, it exhibited cytotoxic effects with IC50 values ranging from 7.9 µM to 92 µM . These findings suggest that it may serve as a lead compound for developing new anticancer agents.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes related to cancer proliferation and viral replication .
  • Receptor Modulation : Studies indicate potential interactions with serotoninergic and dopaminergic receptors, which could influence neuropharmacological outcomes .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/EC50 ValueReference
AntiviralHIV (WT and resistant)Low µM range
AnticancerBreast Cancer7.9 - 92 µM
AnticancerColorectal Cancer7.9 - 92 µM

Case Study 1: Antiviral Screening

In a study assessing the antiviral efficacy of piperidine derivatives against various HIV strains, this compound was found to significantly inhibit viral replication in MT-4 cells with an EC50 value indicating potent activity against both wild-type and resistant strains .

Case Study 2: Cancer Cell Viability

In another investigation focusing on the compound's anticancer potential, it was tested on human breast and colorectal cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, supporting further development as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling thieno[3,2-d]pyrimidin-4-amine with a pentafluorophenyl-activated piperidine carboxylate intermediate. Key steps include:

  • Activation : Use of coupling agents like DCC or EDC in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity. Monitor by HPLC .
    • Critical Note : Trace impurities (e.g., unreacted starting materials) may persist; iterative TLC analysis during synthesis is recommended .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the piperidine and thienopyrimidine rings. For example, a singlet at δ 4.2 ppm (piperidine CH₂) and aromatic signals between δ 7.5–8.5 ppm (thienopyrimidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching theoretical mass (e.g., C₁₈H₁₃F₅N₃O₂S: calc. 452.0642) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .
  • Storage : Store in airtight containers at –20°C under desiccant to prevent hydrolysis. Avoid exposure to moisture or strong bases .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs structurally related to thienopyrimidine scaffolds (e.g., EGFR or PI3K inhibition assays) .
  • In Vitro Assays : Use cell lines (e.g., HEK293 or HeLa) with ATP-competitive binding assays. Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ via dose-response curves .

Advanced Research Questions

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD) to enhance solubility without toxicity .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxylate moiety to improve hydrophilicity .
    • Data Contradiction Note : While DMSO is widely used, it may interfere with certain assays (e.g., fluorescence-based); validate compatibility .

Q. What strategies resolve contradictions in mechanistic data (e.g., off-target effects vs. primary target inhibition)?

  • Methodological Answer :

  • Proteome-Wide Profiling : Use chemical proteomics (e.g., kinome-wide inhibition profiling with immobilized ATP analogs) to identify off-target interactions .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

  • Methodological Answer :

  • Stability Assays : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Metabolite Identification : Use liver microsomes (human/rat) to identify Phase I/II metabolites. Key enzymes: CYP3A4 for oxidative metabolism .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) .
  • QSAR Modeling : Train models on analogue datasets (e.g., piperidine carboxylates) using descriptors like LogP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.